![molecular formula C10H13NO B11919274 1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol CAS No. 62535-38-0](/img/structure/B11919274.png)
1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol is a compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often found in natural products. This compound has garnered attention due to its potential neuroprotective and antidepressant properties .
Vorbereitungsmethoden
The synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline scaffold . Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, such as controlling temperature and pH levels during the reaction .
Analyse Chemischer Reaktionen
1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroisoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is studied for its neuroprotective effects and potential use in treating neurodegenerative diseases.
Medicine: Research has shown its potential as an antidepressant and its ability to prevent parkinsonism.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol involves several pathways:
Neuroprotection: The compound acts as a neuroprotectant by inhibiting monoamine oxidase (MAO) and scavenging free radicals.
Antidepressant Effects: It exerts antidepressant-like effects by modulating dopamine metabolism and antagonizing the effects of neurotoxins.
Antiaddictive Properties: The compound has shown potential in reducing cravings and combating substance abuse.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol is unique compared to other similar compounds due to its specific neuroprotective and antidepressant properties. Similar compounds include:
1,2,3,4-Tetrahydroisoquinoline: Known for its broad range of biological activities and presence in natural products.
1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline: Another derivative with neuroprotective properties.
Eigenschaften
CAS-Nummer |
62535-38-0 |
---|---|
Molekularformel |
C10H13NO |
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
1-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol |
InChI |
InChI=1S/C10H13NO/c1-7-10-6-9(12)3-2-8(10)4-5-11-7/h2-3,6-7,11-12H,4-5H2,1H3 |
InChI-Schlüssel |
HZEAYESUQGYNCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2=C(CCN1)C=CC(=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.